molecular formula C12H16INO B5001453 3-iodo-N-(pentan-2-yl)benzamide

3-iodo-N-(pentan-2-yl)benzamide

Cat. No.: B5001453
M. Wt: 317.17 g/mol
InChI Key: YUNCMOOGTXKTHY-UHFFFAOYSA-N
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Description

3-Iodo-N-(pentan-2-yl)benzamide is a benzamide derivative featuring a meta-iodine substituent on the aromatic ring and a branched pentan-2-yl group attached to the amide nitrogen. Its structure combines a heavy halogen (iodine) with an aliphatic chain, balancing lipophilicity and steric bulk, which may influence pharmacokinetics and target binding .

Properties

IUPAC Name

3-iodo-N-pentan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-3-5-9(2)14-12(15)10-6-4-7-11(13)8-10/h4,6-9H,3,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNCMOOGTXKTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(pentan-2-yl)benzamide typically involves the iodination of a benzamide precursor. One common method is the direct iodination of N-(pentan-2-yl)benzamide using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(pentan-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like triethylamine.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of N-(pentan-2-yl)benzamide derivatives with different substituents replacing the iodine atom.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of N-(pentan-2-yl)benzylamine.

Scientific Research Applications

3-iodo-N-(pentan-2-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 3-iodo-N-(pentan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, which enhances the binding affinity to the target. Additionally, the amide group can form hydrogen bonds with the target, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzamide Ring

(a) 3,4-Dichloro-N-(pentan-2-yl)benzamide (NSC-405020)
  • Structural Features : Chlorine atoms at positions 3 and 4 on the benzamide ring; same pentan-2-yl N-substituent.
  • Biological Activity: Specific non-catalytic inhibitor of MMP-14, targeting the PEX domain to disrupt homodimerization .
  • Binding Affinity: The dichloro derivative’s smaller size may allow deeper penetration into hydrophobic pockets compared to the bulkier iodine substituent.
(b) 3-Iodo-N-(2-pyridinyl)benzamide
  • Structural Features : Pyridinyl group replaces pentan-2-yl; meta-iodine retained.
  • Pharmacokinetics : The pyridine nitrogen enhances solubility via hydrogen bonding but reduces lipophilicity compared to the aliphatic chain .
  • Applications: Potential use in coordination chemistry due to the pyridine’s chelating ability, unlike the purely hydrophobic pentan-2-yl group .
(c) 2-Iodo-N-phenylbenzamide (Benodanil)
  • Structural Features : Iodine at the ortho position; phenyl group instead of pentan-2-yl.
  • Biological Activity : Used as a pesticide (fungicide), highlighting how substituent position (ortho vs. meta) alters target specificity .

Variations in the N-Substituent

(a) 3-Iodo-N-(quinolin-8-yl)benzamide
  • Structural Features: Bulky quinoline substituent replaces pentan-2-yl.
  • Synthesis: Prepared via amidation of 3-iodobenzoyl chloride with 8-aminoquinoline .
(b) 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide
  • Structural Features : Trifluoromethylphenyl substituent; meta-iodine retained.
  • Crystallography : Exhibits a stable crystal structure due to halogen bonding (iodine) and CF₃ group’s electron-withdrawing effects .

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